![molecular formula C23H24N2O5 B2589689 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one CAS No. 859142-50-0](/img/structure/B2589689.png)
4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one
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Description
4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C23H24N2O5 and its molecular weight is 408.454. The purity is usually 95%.
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Scientific Research Applications
- BPPU also inhibits seizures induced by 3-mercaptopropionic acid (3-MPA) and thiosemicarbazide (TSC), suggesting an influence on GABAergic neurotransmission in the brain .
- Importantly, BPPU did not exhibit significant toxicity, making it a promising candidate for further development as an antidepressant agent .
- The crystal structure of 1,4-bis(benzo[d][1,3]dioxol-5-ylmethyl)dihydro-1H-imidazo[4,5-c]quinolin-2(3H)-one was determined using X-ray analysis. The compound forms yellow block crystals, which are suitable for structural characterization .
- The compound has been used for detecting the carcinogenic heavy metal ion lead (Pb^2+) via an electrochemical approach. A thin layer of the compound was deposited on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF) to create a sensitive and selective Pb^2+ sensor .
- The compound showed inhibitory effects on cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute myeloid leukemia (HL-60) cells. Further experiments investigated its mechanism of action .
Anticonvulsant Activity
Antidepressant Activity
Crystal Structure Analysis
Heavy Metal Ion Detection
Antitumor Evaluation
Potential Therapeutic Agent for Epileptic Disorders
properties
IUPAC Name |
4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-15-8-21-18(11-19(15)26)17(10-23(27)30-21)13-25-6-4-24(5-7-25)12-16-2-3-20-22(9-16)29-14-28-20/h2-3,8-11,26H,4-7,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHTWZJYWKBAKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one |
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